molecular formula C17H11ClO3 B309785 7-Hydroxy-2-naphthyl 3-chlorobenzoate

7-Hydroxy-2-naphthyl 3-chlorobenzoate

Cat. No.: B309785
M. Wt: 298.7 g/mol
InChI Key: LXFLNAWWHVTENV-UHFFFAOYSA-N
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Description

7-Hydroxy-2-naphthyl 3-chlorobenzoate is an aromatic ester derived from 3-chlorobenzoic acid and 7-hydroxy-2-naphthol. The compound features a naphthyl group (enhancing hydrophobicity) and a chlorine substituent (influencing reactivity and degradation pathways). Its ester linkage may confer stability, but the hydroxyl group on the naphthyl moiety could facilitate solubility in polar solvents or participation in hydrogen bonding .

Properties

Molecular Formula

C17H11ClO3

Molecular Weight

298.7 g/mol

IUPAC Name

(7-hydroxynaphthalen-2-yl) 3-chlorobenzoate

InChI

InChI=1S/C17H11ClO3/c18-14-3-1-2-12(8-14)17(20)21-16-7-5-11-4-6-15(19)9-13(11)10-16/h1-10,19H

InChI Key

LXFLNAWWHVTENV-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)OC2=CC3=C(C=CC(=C3)O)C=C2

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OC2=CC3=C(C=CC(=C3)O)C=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility & Reactivity
7-Hydroxy-2-naphthyl 3-chlorobenzoate C₁₇H₁₁ClO₃ 298.72 Cl (C₃), OH (naphthyl) Low water solubility due to naphthyl group; reactive sites at ester and hydroxyl groups
3-Chlorobenzoate (3CBA) C₇H₅ClO₂ 156.57 Cl (C₃) Moderate water solubility; undergoes microbial degradation via chlorocatechol pathways
Benzoate C₇H₅O₂⁻ 121.12 - High water solubility; metabolized via β-ketoadipate pathway in microbes
3-Hydroxybenzoate C₇H₅O₃⁻ 138.12 OH (C₃) Higher polarity than 3CBA; used in pharmaceuticals and as a chemical intermediate

Key Observations :

  • The chlorine atom in 3CBA and this compound increases electrophilicity, making these compounds more resistant to non-specific enzymatic degradation compared to non-chlorinated analogs like benzoate .

Microbial Degradation Pathways

Compound Degradation Pathway Key Enzymes/Intermediates Microbial Species Involved
This compound Likely esterase-mediated hydrolysis followed by 3CBA degradation Esterases, 3-chlorobenzoate 1,2-dioxygenase (3CBDO) Rhodococcus opacus (hypothesized)
3CBA Modified ortho-cleavage pathway 3CBDO → 4-chlorocatechol → chloromuconate Rhodococcus opacus 1CP, Pseudomonas putida
Benzoate β-ketoadipate pathway Benzoate 1,2-dioxygenase → catechol Ubiquitous in soil bacteria
3-Hydroxybenzoate meta-Cleavage or hydroxylation 3-Hydroxybenzoate 6-hydroxylase Rhodopseudomonas palustris

Key Findings :

  • 3CBA Degradation : Rhodococcus opacus 1CP uniquely degrades 3CBA via both 3-chloro- and 4-chlorocatechol intermediates, a pathway enabled by a linear mega-plasmid encoding chlorocatechol 1,2-dioxygenase and cycloisomerase . In contrast, Pseudomonas putida exhibits catabolite repression of the clcABD operon (responsible for 3CBA degradation) in the presence of succinate or fumarate .
  • Role of Substituents : Chlorination impedes degradation kinetics compared to hydroxylation. For example, 3-hydroxybenzoate is metabolized faster than 3CBA in phototrophic bacteria like Rhodopseudomonas palustris .

Microbial Response and Toxicity

Compound Induction of Microbial Activity Toxicity Observations
This compound Likely low induction due to structural complexity Potential cytotoxicity from naphthyl group
3CBA Strong induction under anaerobic conditions Moderate toxicity; inhibits growth at high concentrations
2,4-Dichlorophenol 8-fold higher response under aerobic conditions High toxicity; reduces cell viability
Benzoate Weak induction Low toxicity; widely used as a carbon source

Key Insights :

  • Chlorinated compounds like 3CBA and 2,4-dichlorophenol trigger stronger microbial responses than non-chlorinated analogs, particularly under aerobic conditions .
  • The naphthyl group in this compound may reduce bioavailability, limiting microbial uptake compared to 3CBA .

Contrasts :

  • Chlorinated benzoates like 3CBA are prioritized in bioremediation studies due to their recalcitrance, whereas hydroxylated analogs are more relevant in synthetic chemistry .

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